molecular formula C19H17ClN2O2 B2585161 (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide CAS No. 365237-17-8

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide

Katalognummer B2585161
CAS-Nummer: 365237-17-8
Molekulargewicht: 340.81
InChI-Schlüssel: GJRKUJOMJRJTRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been studied extensively for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. By inhibiting these pathways, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been shown to be a selective inhibitor of JAK3, which is predominantly expressed in immune cells, and has minimal effects on JAK1 and JAK2, which are expressed in a variety of tissues.
Biochemical and Physiological Effects
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been shown to reduce the levels of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. By reducing the activity of T cells, B cells, and natural killer cells, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can also reduce the levels of autoantibodies and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is its selectivity for JAK3, which makes it a potentially safer alternative to non-selective JAK inhibitors, such as tofacitinib, which can cause adverse effects, such as infections, malignancies, and cardiovascular events. However, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has also been shown to cause adverse effects, such as anemia, thrombocytopenia, neutropenia, and infections, in some patients. Another limitation of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is its low solubility and bioavailability, which can limit its efficacy in vivo.

Zukünftige Richtungen

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has shown promising results in preclinical and clinical studies for its potential applications in treating autoimmune diseases. However, further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases, such as cancer and viral infections. Some of the future directions for (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide research include:
1. Developing more potent and selective JAK3 inhibitors with improved solubility and bioavailability.
2. Investigating the effects of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide on other immune cells, such as dendritic cells and macrophages.
3. Studying the potential applications of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide in combination with other drugs, such as biologics and small molecules.
4. Investigating the effects of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide on the microbiome and the gut-brain axis.
5. Developing biomarkers for predicting the response to (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide and monitoring its efficacy and safety.
In conclusion, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has shown promising results in preclinical and clinical studies, but further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases.

Synthesemethoden

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzonitrile with 2-propan-2-yloxyphenylboronic acid in the presence of a palladium catalyst to form 2-cyano-3-(2-propan-2-yloxyphenyl)benzonitrile. The resulting compound is then reacted with 2-chloro-N-(4-piperidinyl)acetamide in the presence of a base to form the final product, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide.

Wissenschaftliche Forschungsanwendungen

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in treating autoimmune diseases. In preclinical studies, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been shown to inhibit the activation of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting these pathways, (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.

Eigenschaften

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-13(2)24-18-10-6-3-7-14(18)11-15(12-21)19(23)22-17-9-5-4-8-16(17)20/h3-11,13H,1-2H3,(H,22,23)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRKUJOMJRJTRZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.